molecular formula C13H14N2O5 B5766556 5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione

5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5766556
M. Wt: 278.26 g/mol
InChI Key: JPSKANRFSFCFMV-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione, also known as TMI, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMI is a derivative of imidazolidinedione, which is a class of organic compounds that exhibit diverse biological activities.

Mechanism of Action

The exact mechanism of action of 5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to exert its biological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a variety of diseases. This compound has also been shown to inhibit the growth of cancer cells and to enhance the immune response. Additionally, this compound has been shown to improve glucose metabolism and to protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, this compound has some limitations for lab experiments. It is poorly soluble in water, which can limit its use in aqueous solutions. Additionally, this compound has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione. One area of research could focus on the development of more efficient synthesis methods. Another area of research could focus on the optimization of this compound for use in aqueous solutions. Additionally, further studies could investigate the potential therapeutic applications of this compound in human clinical trials. Finally, future research could focus on the development of this compound derivatives with improved biological activities.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been investigated for its neuroprotective effects and its ability to modulate the immune system. While this compound has several advantages for lab experiments, it also has some limitations. Future research could focus on the optimization of this compound for use in aqueous solutions and the development of this compound derivatives with improved biological activities.

Synthesis Methods

5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with urea in the presence of a catalyst such as acetic acid. The resulting intermediate is then treated with an oxidizing agent to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

5-(2,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been investigated for its neuroprotective effects and its ability to modulate the immune system. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it has been shown to improve glucose metabolism in animal models.

properties

IUPAC Name

(5E)-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5/c1-18-9-6-11(20-3)10(19-2)5-7(9)4-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKANRFSFCFMV-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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